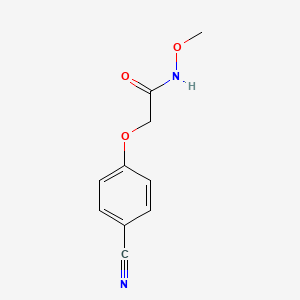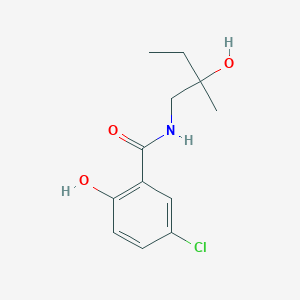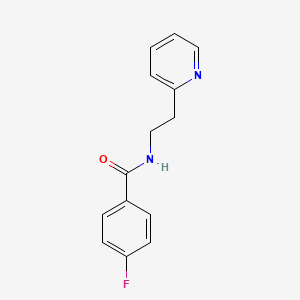![molecular formula C14H14O4 B14909412 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings, providing enhanced metabolic stability and improved pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) to replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaH, Cbz-Cl, TEA
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives
科学研究应用
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for aromatic rings in drug design to improve metabolic stability and pharmacokinetic properties.
Materials Science: Employed in the synthesis of novel materials with unique mechanical and thermal properties.
Biology: Utilized in the development of probes and imaging agents for biological studies.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere for aromatic rings. This allows it to interact with biological targets in a similar manner to aromatic compounds but with enhanced stability and reduced metabolic degradation. The compound can bind to various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which offers specific protective and functional properties. This makes it particularly valuable in medicinal chemistry for the development of stable and effective drug candidates.
属性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
3-phenylmethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-11(16)13-7-14(8-13,9-13)12(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI 键 |
WIXWPKRGUCDFLR-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)



![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
